Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate

Description

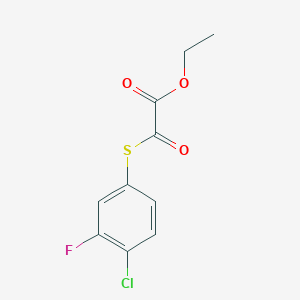

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate (CAS: 1443312-64-8) is a sulfur-containing ester derivative characterized by a 4-chloro-3-fluorophenyl group linked via a thioether bond to an oxoacetate ethyl ester. Its molecular formula is C₁₀H₉ClFSO₃, with a molecular weight of 258.72 g/mol . The compound is synthesized through nucleophilic substitution reactions involving thiol-containing aromatic precursors and ethyl chlorooxoacetate.

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-fluorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGPLFOIDHPPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The thiophenol is deprotonated by a base (e.g., NaH, NaOH, or EtN) to generate a thiolate ion, which displaces the chloride from ethyl 2-chloroacetoacetate. The reaction typically proceeds in polar aprotic solvents (e.g., DMF, THF) or ethanol under reflux.

Example Protocol (Adapted from):

-

Dissolve 4-chloro-3-fluorothiophenol (1.0 equiv) in anhydrous THF.

-

Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

-

Introduce ethyl 2-chloroacetoacetate (1.1 equiv) dropwise.

-

Reflux for 6–12 hours.

-

Quench with ice-water, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 4:1).

Key Data:

Condensation of 4-Chloro-3-fluorothiophenol with Ethyl Oxalyl Chloride

An alternative route involves the direct condensation of 4-chloro-3-fluorothiophenol with ethyl oxalyl chloride . This method avoids halogenated intermediates and is suitable for large-scale synthesis.

Reaction Conditions

-

Ethyl oxalyl chloride (1.0 equiv) is added to a solution of the thiophenol (1.0 equiv) and a base (e.g., pyridine) in dichloromethane at 0°C.

-

The reaction is exothermic, requiring careful temperature control.

-

Cool DCM to 0°C and add 4-chloro-3-fluorothiophenol (1.0 equiv).

-

Introduce pyridine (1.5 equiv) followed by ethyl oxalyl chloride (1.1 equiv).

-

Stir at room temperature for 4 hours.

-

Wash with 1M HCl, dry over NaSO, and concentrate.

Key Data:

Oxidation of Ethyl 2-((4-Chloro-3-fluorophenyl)thio)acetate

Precursor oxidation offers a pathway to introduce the oxo group. Ethyl 2-((4-chloro-3-fluorophenyl)thio)acetate is treated with a mild oxidizing agent (e.g., KMnO or CrO) in acidic media.

-

Dissolve ethyl 2-((4-chloro-3-fluorophenyl)thio)acetate (1.0 equiv) in acetic acid.

-

Add KMnO (0.5 equiv) in portions at 10°C.

-

Stir for 3 hours, filter, and neutralize with NaHCO.

-

Extract with EtOAc and purify via recrystallization.

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is ideal for high-throughput applications.

-

Mix ethyl 2-chloroacetoacetate (1.0 equiv), 4-chloro-3-fluorothiophenol (1.0 equiv), and NaCO (1.5 equiv) in acetonitrile.

-

Irradiate at 120°C for 30 minutes.

-

Cool, filter, and concentrate.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85 | 6–12 h | High | Moderate |

| Condensation | 68–74 | 4 h | Medium | Low |

| Oxidation | 60–65 | 3 h | Low | High |

| Microwave-Assisted | 78–82 | 0.5 h | High | High |

Key Findings:

-

Nucleophilic substitution and microwave-assisted synthesis offer the highest yields and scalability.

-

Oxidation routes are less efficient due to over-oxidation risks.

-

Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics and purification ease.

Challenges and Optimization Strategies

Purification Difficulties

The product often co-elutes with unreacted thiophenol. Silica gel chromatography with gradient elution (hexane → EtOAc) or recrystallization from ethanol resolves this.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow for the modulation of biological activity, making it suitable for:

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of halogens such as chlorine and fluorine can enhance the lipophilicity and bioavailability of the compounds, potentially leading to improved therapeutic efficacy.

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The thioether functionality may contribute to the mechanism of action against bacterial strains.

Agrochemical Applications

The compound's ability to interact with biological systems also extends to agrochemicals:

- Pesticide Development : this compound can serve as a precursor for the synthesis of novel pesticides. Its structural motifs may be optimized to target specific pests while minimizing environmental impact.

Materials Science

In materials science, this compound can be utilized in the development of:

- Polymeric Materials : The compound's reactivity can be harnessed in polymer chemistry to create functionalized polymers with tailored properties for applications in coatings and adhesives.

Synthetic Chemistry

The compound is valuable in synthetic organic chemistry due to its reactivity:

- Building Block for Synthesis : It can be employed as an intermediate in the synthesis of more complex organic molecules. The presence of the thioether and keto groups allows for various transformations such as nucleophilic substitutions and condensation reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of compounds derived from this compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Pesticide Efficacy

Research conducted by agrochemical firms evaluated the effectiveness of synthesized derivatives based on this compound against common agricultural pests. Field trials demonstrated a significant reduction in pest populations, indicating its viability as a new pesticide candidate.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate and Analogs

Substituent Effects on Reactivity and Activity

- This contrasts with methoxy (OCH₃) or methyl (CH₃) groups, which are electron-donating and reduce ring activation .

- Thioether vs. Amide Linkage: Replacing the thioether with an amide group (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate) alters hydrogen-bonding capacity, impacting solubility and target binding. The amide analog shows potent anti-HIV activity, suggesting the thioether variant may have divergent biological targets .

Heterocyclic Modifications

- Quinazolinone and Thiochromen Systems: Incorporation of heterocycles like quinazolinone or thiochromen introduces rigidity and planar aromatic surfaces, which enhance interactions with enzyme active sites. For example, thiochromen derivatives exhibit antifungal activity due to their ability to disrupt fungal membrane synthesis .

- Pyridine and Triazole Moieties: Pyridinyl or triazole substituents (e.g., in edoxaban intermediates) improve metabolic stability and bioavailability, critical for pharmaceutical applications .

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl esters generally increase lipophilicity compared to methyl esters, influencing membrane permeability and pharmacokinetics. For instance, methyl 2-(4-methoxyphenyl)-2-oxoacetate may exhibit lower tissue penetration than its ethyl counterpart .

Biological Activity

Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate, with the chemical formula CHClFOS and CAS number 1443312-64-8, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity , focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a thioether linkage and a ketoester functional group. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 262.68 g/mol |

| Boiling Point | Not specified |

| Purity | ≥97% |

| Storage Conditions | -20°C |

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, likely due to their ability to inhibit specific enzymes or disrupt cellular processes.

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria, potentially through the inhibition of the Type III Secretion System (T3SS), which plays a crucial role in the virulence of Gram-negative pathogens .

- Anticancer Potential : Preliminary studies suggest that compounds with similar moieties may induce apoptosis in cancer cells by activating specific signaling pathways. Further investigation is required to elucidate the exact mechanisms involved.

Case Studies

- Inhibition of T3SS : In a study examining the effects of various compounds on T3SS activity, it was found that certain derivatives can significantly reduce the secretion of virulence factors in enteropathogenic E. coli. This compound was included in a broader screening for potential inhibitors .

- Cytotoxicity Assessment : A cytotoxicity assay was performed on various cell lines to assess the effects of this compound. Results indicated that at specific concentrations, the compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes associated with bacterial resistance mechanisms, suggesting potential as an adjuvant therapy in antibiotic treatments .

- In vitro Studies : Various in vitro studies have demonstrated its efficacy against specific cancer cell lines, indicating a potential role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-((4-chloro-3-fluorophenyl)thio)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, the reaction of 4-chloro-3-fluorothiophenol with ethyl 2-oxoacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., DMF or THF) at 60–80°C yields the target compound. Catalysts like DMAP may enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the aromatic substitution pattern (e.g., 4-chloro-3-fluoro group) and ester carbonyl resonance (~170 ppm).

- X-ray Crystallography : Resolves the spatial arrangement of the thioether and oxoacetate groups, as demonstrated in structurally similar α-ketoester derivatives .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 290.99) .

Q. How does the electronic nature of the 4-chloro-3-fluorophenyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the phenyl ring for electrophilic substitutions but deactivate it toward nucleophilic attacks. The thioether group (-S-) enhances susceptibility to oxidation (e.g., forming sulfoxides) under mild oxidizing agents like H₂O₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts) can arise from tautomerism or solvent effects. Use computational tools like DFT to model tautomeric equilibria or employ variable-temperature NMR to detect dynamic processes. Hirshfeld surface analysis and MEP calculations (as applied to triazole analogs) can clarify intermolecular interactions .

Q. How can DFT calculations predict the regioselectivity of reactions involving the thioether group?

- Methodological Answer : DFT (e.g., B3LYP/6-31G*) optimizes the molecular geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thioether group shows high nucleophilicity, favoring alkylation or oxidation reactions. Transition state modeling further explains selectivity in cross-coupling reactions .

Q. What experimental designs evaluate the biological activity of this compound in antimicrobial studies?

- Methodological Answer :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.

- Mechanistic studies : Probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking (AutoDock Vina) and kinetic assays.

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 3-bromo or 4-methoxy substitutions) to identify critical pharmacophores .

Q. How can crystallization conditions be optimized to study self-assembly via non-covalent interactions?

- Methodological Answer : Slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) promotes crystal growth. Analyze packing motifs (e.g., O···π-hole tetrel bonds) using X-ray data. For reproducibility, control humidity and temperature gradients during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.